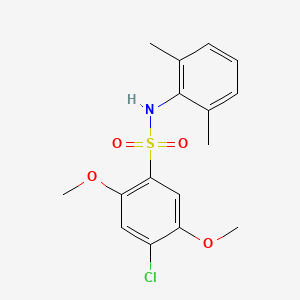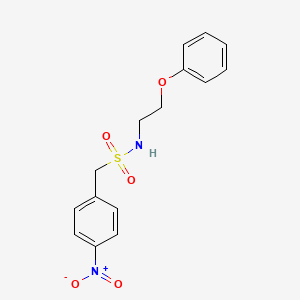
1-(4-nitrophenyl)-N-(2-phenoxyethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It consists of a nitrophenyl group, a phenoxyethyl group, and a methanesulfonamide moiety.
- The compound’s systematic name is quite a mouthful, so it’s often referred to by its simplified name or its chemical formula.
- It has various applications in research and industry due to its unique structure and properties.
1-(4-nitrophenyl)-N-(2-phenoxyethyl)methanesulfonamide: C16H15NO5
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction between and .
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane) at low temperatures.
Industrial Production: While not widely produced industrially, small-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions, but variations of the starting compound are common.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its pharmacological properties, although no specific drug based on this compound is widely used.
Industry: Limited industrial applications, but it may find use in specialty chemicals.
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets include enzymes, receptors, or cellular pathways affected by the compound.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other sulfonamides, nitrophenyl derivatives, and phenoxyethyl compounds.
Uniqueness: The combination of the nitrophenyl and phenoxyethyl moieties sets it apart from many other compounds.
Properties
Molecular Formula |
C15H16N2O5S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N-(2-phenoxyethyl)methanesulfonamide |
InChI |
InChI=1S/C15H16N2O5S/c18-17(19)14-8-6-13(7-9-14)12-23(20,21)16-10-11-22-15-4-2-1-3-5-15/h1-9,16H,10-12H2 |
InChI Key |
SYGGYCWPEDEGNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11070877.png)
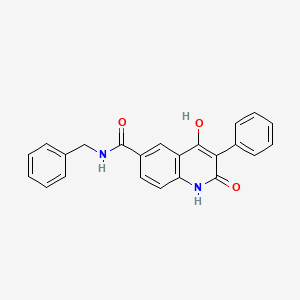
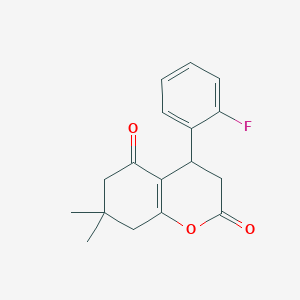
![3-hydroxy-1-methyl-3-(2-{3-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-2-oxoethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11070888.png)
![(4-Butoxyphenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B11070889.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B11070890.png)
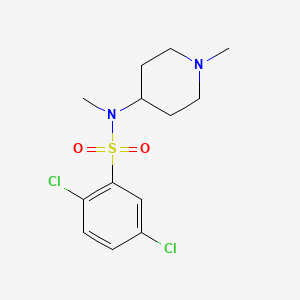
![Ethyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11070906.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3-nitrobenzamide](/img/structure/B11070913.png)
![3'-[2-(methylsulfanyl)ethyl]-5'-phenyl-1-(prop-2-yn-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11070917.png)
![2-chloro-4,5-difluoro-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11070920.png)

